trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Catalog No.
S1913255
CAS No.
251567-28-9
M.F
C40H34BrNO2P2Pd
M. Wt
809 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)...

CAS Number

251567-28-9

Product Name

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

IUPAC Name

bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane

Molecular Formula

C40H34BrNO2P2Pd

Molecular Weight

809 g/mol

InChI

InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2

InChI Key

KYQYWUJRFOCJEW-UHFFFAOYSA-L

SMILES

C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Canonical SMILES

C1CC(=O)N=C1[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Catalyst for Carbon-Carbon Bond Formation

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II), also known as Pd(Br)(suc)(PPh3)2, is a palladium-based catalyst used in organic chemistry for the formation of carbon-carbon bonds. Palladium catalysts are a cornerstone of modern organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity.

Pd(Br)(suc)(PPh3)2 falls under the category of Pd(0) precatalysts, which require activation before use. This activation typically involves treatment with a mild base or a source of chloride ions to generate the active palladium(II) species. Once activated, Pd(Br)(suc)(PPh3)2 can participate in various carbon-carbon bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide or pseudohalide to form a new C-C bond. Pd(Br)(suc)(PPh3)2 has been shown to be effective in Suzuki-Miyaura couplings, particularly for the formation of aryl-aryl and aryl-alkenyl bonds [].
  • Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide to form a new C-C bond. Pd(Br)(suc)(PPh3)2 can be used as a catalyst in Heck reactions, although other palladium catalysts are often more efficient [].
  • Sonogashira Coupling: This reaction couples a terminal alkyne with a copper(I) acetylide to form a new C-C bond. While not as commonly used as other palladium catalysts for Sonogashira coupling, Pd(Br)(suc)(PPh3)2 can be employed in specific cases [].

Advantages and Considerations

Pd(Br)(suc)(PPh3)2 offers some advantages as a catalyst:

  • Stability: It is a relatively air-stable and moisture-tolerant catalyst, simplifying handling compared to some more reactive palladium complexes.
  • Availability: It is commercially available from several chemical suppliers.
  • Activity: Compared to other Pd(0) precatalysts, it may exhibit lower catalytic activity in certain reactions.
  • Specificity: The presence of the bulky triphenylphosphine ligands can sometimes lead to limitations in substrate scope.

Dates

Modify: 2024-01-05

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